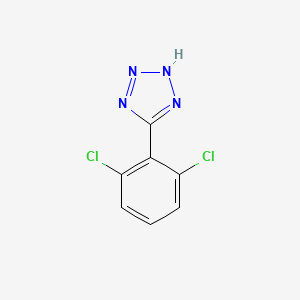

5-(2,6-Dichlorophenyl)-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,6-Dichlorophenyl)-1H-tetrazole, commonly known as DPT, is a five-membered heterocyclic aromatic compound containing chlorine atoms. It is a versatile molecule which has been extensively studied due to its wide range of potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. DPT has been found to have a variety of biological activities, including antibacterial, antifungal, and anticancer properties. In addition, it has been used as a reagent in a variety of synthetic reactions, making it a valuable tool for organic chemists.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

Crystallography and Molecular Docking 5-(2,6-Dichlorophenyl)-1H-tetrazole, similar to its structural analogs, has been subject to detailed structural analysis using X-ray crystallography. Such studies reveal the intricate geometry and spatial configuration of these compounds, which is crucial for understanding their reactivity and interactions with biological molecules. For instance, molecular docking studies of related tetrazole derivatives provide insights into their potential interactions with enzymes like cyclooxygenase-2, hinting at their potential pharmacological applications (Al-Hourani et al., 2015).

Synthetic Chemistry

Role in Medicinal Chemistry Tetrazoles, including the 5-substituted 1H-tetrazoles, are recognized for their utility in medicinal chemistry, notably as bioisosteres for carboxylic acids. This property makes them a key component in the structure of several clinical drugs. Significant efforts have been dedicated to developing more sustainable and efficient methods for their synthesis, underscoring their importance in drug design and development (Mittal & Awasthi, 2019).

Synthetic Routes In synthetic chemistry, 5-(2,6-Dichlorophenyl)-1H-tetrazole and related compounds serve as versatile intermediates. They are used in various organic transformations, paving the way for the synthesis of a diverse range of chemical entities. The exploration of novel synthetic routes, including one-pot multicomponent approaches, highlights the ongoing efforts to enhance the efficiency and scope of tetrazole chemistry (Reed & Jeanneret, 2021).

Computational Chemistry

Molecular Dynamics and Reactivity The electron-induced reactivity of tetrazole compounds, including derivatives similar to 5-(2,6-Dichlorophenyl)-1H-tetrazole, has been a subject of interest in computational chemistry. Studies involving electron attachment and density functional theory (DFT) provide valuable insights into the reactivity and stability of these molecules, which is fundamental for understanding their potential applications in various fields (Luxford, Fedor, & Kočišek, 2021).

Eigenschaften

IUPAC Name |

5-(2,6-dichlorophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXQNTWJPTUTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Dichlorophenyl)-1H-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol](/img/structure/B2639772.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether](/img/structure/B2639775.png)

![N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide](/img/structure/B2639778.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)

![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)